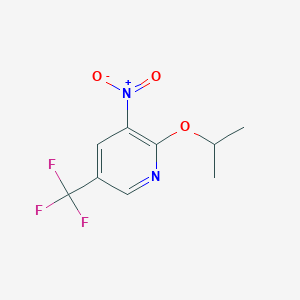
1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of nitro, pentyloxy, and trifluoromethoxy functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of pentyloxy and trifluoromethoxy groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pentyloxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pentyloxy and trifluoromethoxy groups can influence the compound’s lipophilicity and reactivity. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
1-Nitro-3-(pentyloxy)-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Nitro-3-(trifluoromethoxy)benzene: Lacks the pentyloxy group, which may result in different chemical and biological properties.
1-Nitro-3-(pentyloxy)benzene:
1-Nitro-3-(methoxy)-5-(trifluoromethoxy)benzene: Contains a methoxy group instead of a pentyloxy group, leading to differences in lipophilicity and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propiedades
IUPAC Name |
1-nitro-3-pentoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4/c1-2-3-4-5-19-10-6-9(16(17)18)7-11(8-10)20-12(13,14)15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBEQMUKUKRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine](/img/structure/B8030641.png)
![4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)









